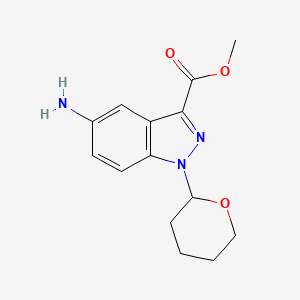

Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3/c1-19-14(18)13-10-8-9(15)5-6-11(10)17(16-13)12-4-2-3-7-20-12/h5-6,8,12H,2-4,7,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYMEJRXMUXFMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C2=C1C=C(C=C2)N)C3CCCCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Indazole Synthesis and Functionalization

The indazole scaffold is typically constructed via cyclization reactions. A diazonium-free route described in US20110172428A1 involves reacting chloral hydrate and hydroxylamine hydrochloride under acidic conditions to form a cyclic intermediate, which is subsequently hydrolyzed to yield indazole-3-carboxylic acid. This method avoids hazardous diazonium salts, making it scalable. The carboxylic acid is then esterified with methanol under sulfuric acid catalysis to produce methyl indazole-3-carboxylate.

Regioselective Introduction of the 5-Amino Group

Nitration at the 5-position is achieved using mixed nitric-sulfuric acid, leveraging the meta-directing effect of the 3-carboxylate group. Reduction of the nitro group to an amine is accomplished via catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl). For example, ethyl 5-nitroindazole-3-carboxylate is reduced to ethyl 5-aminoindazole-3-carboxylate with H₂/Pd-C in ethanol.

THP Protection of the 1-Position Nitrogen

The 1-position nitrogen is protected using 3,4-dihydro-2H-pyran (DHP) in the presence of pyridinium p-toluenesulfonate (PPTS) as a catalyst. This reaction, performed in dichloromethane (DCM) and dimethylformamide (DMF), yields the THP-protected indazole derivative. For instance, 1-(oxan-2-yl)indazole-5-carbaldehyde is synthesized by treating indazole-5-carbaldehyde with DHP and PPTS.

Stepwise Preparation Methods

Route 1: Transesterification and Sequential Functionalization

- Ethyl 5-aminoindazole-3-carboxylate is transesterified using methanol and sulfuric acid to yield methyl 5-aminoindazole-3-carboxylate.

- The 1-position nitrogen is protected with DHP/PPTS in DCM/DMF (1:1 v/v) at 25°C for 12 hours.

Table 1: Reaction Conditions for THP Protection

| Parameter | Value | Source |

|---|---|---|

| Solvent | DCM:DMF (1:1) | |

| Catalyst | PPTS (0.1 eq) | |

| Temperature | 25°C | |

| Reaction Time | 12 hours |

Route 2: Direct Esterification and Late-Stage Amination

- Indazole-3-carboxylic acid is esterified with methanol/H₂SO₄ to form methyl indazole-3-carboxylate.

- Nitration at 5-position (HNO₃/H₂SO₄, 0°C, 2 hours) yields methyl 5-nitroindazole-3-carboxylate.

- Reduction with H₂/Pd-C in ethanol produces methyl 5-aminoindazole-3-carboxylate.

- THP protection as described in Section 2.1.

Optimization and Challenges

Transesterification Efficiency

Ethyl-to-methyl ester conversion requires harsh acidic conditions (e.g., H₂SO₄/MeOH), which may degrade the amino group. Saponification-re-esterification (NaOH/MeOH followed by HCl/MeOH) offers higher yields but involves additional steps.

Nitration Regioselectivity

The 3-carboxylate group directs nitration to the 5-position, but competing 7-position nitration (10–15%) necessitates chromatographic purification.

THP Protection Side Reactions

The amino group may react with DHP under acidic conditions, forming undesired imines. Using mild catalysts like PPTS and limiting reaction time mitigates this.

Analytical Characterization

Spectroscopic Data

Crystalline Forms

US20110172428A1 describes polymorphic forms of indazole-3-carboxylates. Form A (solvent-free) is obtained by recrystallizing Form B (MeOH solvate) in refluxing methanol.

Applications and Derivatives

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors. For example, US20050090529A1 discloses 3,5-disubstituted indazoles with antitumor activity.

Flow Chemistry Adaptations

Electronic Supplementary Information highlights continuous-flow methods for organometallic reactions, enabling scalable synthesis of THP-protected indazoles.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and substituted indazole derivatives, which can be further utilized in various applications .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences and Similarity Analysis

The following table highlights structural variations and similarity scores (computed via cheminformatics tools) for related indazole derivatives:

Structural Insights :

- The 5-amino group in the target compound may improve hydrogen-bonding interactions with biological targets compared to chloro (electron-withdrawing) or methyl (hydrophobic) groups in analogs .

- The methyl ester at position 3 serves as a prodrug moiety, unlike free carboxylic acids in analogs (e.g., 5-methyl-1H-indazole-3-carboxylic acid), which may limit cellular uptake .

Protein Kinase CK2 Inhibition

Indazole derivatives like 4,5,6,7-tetrabromo-1H-indazole and benzo[g]indazoles are potent CK2 inhibitors due to their planar aromatic cores and carboxyl groups . However, the target compound’s 5-amino group and tetrahydropyran may alter binding kinetics:

- The amino group could form additional hydrogen bonds with CK2’s ATP-binding pocket, improving selectivity.

- Brominated analogs exhibit higher electronegativity but poorer solubility, whereas the tetrahydropyran group balances lipophilicity and solubility .

Anti-Parasitic Activity

Indazole derivatives synthesized from 3-chloro-6-nitro-1H-indazole show efficacy against Leishmania spp., outperforming Glucantime (a reference drug) in vitro .

Physicochemical Properties

| Property | Target Compound | 5-Methyl-1H-indazole-3-carboxylic acid | 2-(5-Chloro-1H-indazol-3-yl)acetic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~291.3 | ~206.2 | ~240.6 |

| LogP (Predicted) | 1.8 | 1.2 | 2.1 |

| Solubility (mg/mL) | >10 (moderate) | <1 (low) | <1 (low) |

The target compound’s higher solubility is attributed to the amino group’s polarity and the tetrahydropyran’s amphiphilic nature, addressing a key limitation of halogenated or methylated analogs .

Biological Activity

Methyl 5-amino-1-(oxan-2-yl)indazole-3-carboxylate is a compound from the indazole family, recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Indazole Derivatives

Indazole derivatives, including this compound, have been linked to a variety of biological effects such as:

- Anti-inflammatory

- Antimicrobial

- Antiviral (including anti-HIV)

- Anticancer

- Hypoglycemic

- Antiprotozoal

- Antihypertensive .

Target Pathways

The compound's mechanism of action involves multiple biochemical pathways. Indazole derivatives are known to inhibit the oxidation of arachidonic acid, thus affecting inflammatory responses. Specifically, they can inhibit the production of:

- Prostaglandin E2 (PGE2)

- Tumor necrosis factor-alpha (TNF-α)

- Matrix metalloproteinase-13 (MMP-13)

These factors are crucial in mediating inflammation and tumor progression.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of this compound against various pathogens. For example, it has shown effectiveness comparable to established antibiotics against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity

| Bacteria | MIC (µM) | MBC (µM) |

|---|---|---|

| Staphylococcus aureus | 37.9 | 75.9 |

| Escherichia coli | 43.0 | 86.0 |

| Pseudomonas aeruginosa | 45.0 | 90.0 |

| Listeria monocytogenes | 50.0 | 100.0 |

The compound exhibited lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics like ampicillin and streptomycin in certain cases .

Anticancer Properties

In vitro studies have indicated that this compound has potential anticancer properties, particularly through apoptosis induction in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cell proliferation and survival is under investigation.

Table 2: Anticancer Efficacy

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 20.5 |

| A549 (lung cancer) | 18.0 |

These findings suggest that the compound may serve as a lead for developing new anticancer agents .

Safety and Toxicity Profile

In preliminary toxicity assessments, this compound demonstrated low cytotoxicity against human embryonic kidney cells (HEK293), indicating a favorable safety profile for further development .

Q & A

Q. Key Reaction Conditions :

| Component | Ratio | Solvent | Temperature | Time |

|---|---|---|---|---|

| Aldehyde | 1.1 | AcOH | Reflux | 3–5 h |

| Amine | 1.0 | - | - | - |

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. (Basic)

- NMR Spectroscopy : Use - and -NMR to confirm the indazole core, oxan-2-yl substitution, and carboxylate group. Anomeric protons of the oxane ring appear as distinct doublets (δ 4.5–5.5 ppm) .

- X-ray Diffraction (XRD) : Employ SHELX (e.g., SHELXL-2018) for structure refinement. Anisotropic displacement parameters (ADPs) resolve disorder in the oxane ring .

Q. Example XRD Parameters :

| Software | Resolution (Å) | R-factor | Twinning Risk |

|---|---|---|---|

| SHELXL-2018 | <1.0 | <0.05 | Moderate |

How should researchers address contradictions in crystallographic data, such as unresolved electron density?

Q. (Advanced)

- Data Analysis : Use WinGX to visualize Fourier difference maps and identify missed solvent molecules or disordered regions .

- Refinement Strategies : In SHELXL, apply "ISOR" or "DELU" restraints to stabilize ADPs. For twinned data, use the TWIN/BASF commands .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

What computational methods can predict the compound’s interaction with biological targets?

Q. (Advanced)

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). The oxan-2-yl group may occupy hydrophobic pockets, while the carboxylate engages in H-bonding .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes under physiological conditions.

How can divergent spectroscopic results (e.g., 1H^1H1H-NMR splitting patterns) be resolved?

Q. (Advanced)

- Dynamic Effects : Variable-temperature NMR (VT-NMR) between 25°C and −60°C can reveal conformational exchange in the oxane ring.

- Solvent Screening : Test DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.

What strategies improve yield in large-scale synthesis?

Q. (Basic)

- Catalysis : Replace acetic acid with p-TsOH (10 mol%) to reduce reflux time to 2 hours .

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization for higher recovery .

How can polymorphism be assessed, and what are the implications for bioactivity studies?

Q. (Advanced)

- Techniques : Conduct PXRD and DSC to identify polymorphs. High-resolution synchrotron data (λ = 0.7 Å) enhances detection of minor forms.

- Bioactivity Impact : Compare IC50 values across polymorphs using enzyme assays (e.g., kinase inhibition) .

What are the best practices for handling air-sensitive intermediates during synthesis?

Q. (Basic)

- Environment : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for steps involving NaH or Grignard reagents.

- Quenching : Add intermediates to degassed solvents (e.g., THF) pre-cooled to 0°C to prevent oxidation .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Q. (Advanced)

- Analog Synthesis : Modify the oxane ring (e.g., replace with tetrahydropyran) or carboxylate (e.g., ester vs. amide).

- Assays : Test analogs against cancer cell lines (e.g., MCF-7) using MTT assays. Correlate logP (from HPLC) with cytotoxicity .

What are the limitations of current synthetic methods, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.